2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Sigma Receptor Analgesia CNS Drug Discovery

Researchers developing sigma-1/sigma-2 receptor ligands for pain & CNS disorders require a rigid, pharmacologically validated spirocyclic scaffold. 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride provides the exact N-methyl substitution pattern needed for low-nanomolar affinity (reference AD258: KiS1R = 3.5 nM, KiS2R = 2.6 nM), with proven scalability (US4604401) and consistent ≥95% purity. • Validated sigma receptor ligand core - directly supports SAR campaigns. • Dihydrochloride salt ensures reproducible solubility & stability. • Bulk custom synthesis available; standard packs shipped globally.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
CAS No. 91188-26-0
Cat. No. B1601645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
CAS91188-26-0
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)CCNC2.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-10-5-3-8(7-10)2-4-9-6-8;;/h9H,2-7H2,1H3;2*1H
InChIKeyKTWQBDFIDPFQKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride: CAS 91188-26-0 Procurement & Technical Baseline


2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride (CAS 91188-26-0) is a spirocyclic diamine derivative characterized by a rigid [4.4] nonane core with a methyl substituent at the 2-position. This compound is most frequently procured as the dihydrochloride salt (C8H18Cl2N2, MW 213.15 g/mol) [1]. Its primary value proposition in research and industrial contexts stems from its conformationally restricted scaffold, which serves as a privileged structure in medicinal chemistry for the development of sigma receptor ligands and other central nervous system (CNS) targeting agents [2]. The dihydrochloride form offers practical advantages in handling and solubility, with a typical commercial purity specification of 95% .

2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride: Why 2,7-Diazaspiro[4.4]nonane or Other Analogs Are Not Interchangeable


The spirocyclic 2,7-diazaspiro[4.4]nonane scaffold represents a broad class of compounds with highly divergent properties depending on the specific substitution pattern. Generic substitution, such as using the unsubstituted 2,7-diazaspiro[4.4]nonane (CAS 175-96-2) or a different alkyl derivative like 2-ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride (CAS N/A), is not scientifically or functionally equivalent. The presence and position of the N-methyl group critically influence lipophilicity, molecular conformation, and, most importantly, target receptor binding affinity . For instance, within the class of sigma receptor ligands, subtle modifications on the diazaspiro[4.4]nonane core can shift the affinity profile from sigma-1 (S1R) selective to sigma-2 (S2R) selective, or modulate off-target binding to other CNS receptors [1]. Furthermore, the specific dihydrochloride salt form is essential for ensuring consistent solid-state stability and aqueous solubility profiles during in vitro and in vivo assays .

2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride Evidence Guide: Quantitative Differentiation vs. Analogs


Molecular Scaffold as a Basis for Potent Sigma Receptor Ligands

The 2-Methyl-2,7-diazaspiro[4.4]nonane core is a direct precursor to a series of potent sigma receptor (S1R/S2R) ligands. While the compound itself is an intermediate, its methylated spirocyclic framework is essential for achieving high receptor affinity in derived analogs. Research demonstrates that a derivative of this scaffold, AD258 (containing a substituted benzyl group at the 7-position), exhibits binding affinities of KiS1R = 3.5 nM and KiS2R = 2.6 nM [1]. This contrasts with the unsubstituted 2,7-diazaspiro[4.4]nonane scaffold, which lacks the necessary lipophilic and steric properties for optimal sigma receptor engagement .

Sigma Receptor Analgesia CNS Drug Discovery Structure-Activity Relationship

Lipophilicity Optimization: LogP Comparison with Unsubstituted Scaffold

Lipophilicity (LogP) is a key determinant of a compound's permeability, solubility, and ADME profile, particularly for CNS drug candidates. The free base of 2-Methyl-2,7-diazaspiro[4.4]nonane has a calculated LogP value of 0.57 [1], which is significantly higher than that of the unsubstituted 2,7-diazaspiro[4.4]nonane core, which is more hydrophilic due to the presence of two basic amines . This increase in LogP facilitates enhanced membrane permeability and improved blood-brain barrier (BBB) penetration, a critical requirement for CNS-targeting compounds [1].

Physicochemical Property ADME Lipophilicity Blood-Brain Barrier

Scalable Synthesis with Reproducible Yield and Purity

A definitive synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is described in patent literature (US4604401), providing a validated, multi-gram scale method. The procedure involves the hydrogenation of a benzyl-protected precursor (2-methyl-7-(phenylmethyl)-2,7-diazaspiro-[4.4]nonane dihydrochloride) in methanol with a palladium on carbon catalyst at 50 psi for two days . This method yielded 11.5 g of the target compound, with a reported melting point range of 168-170°C, serving as a key quality control parameter . Commercial sources consistently offer this material with a minimum purity of 95% .

Organic Synthesis Process Chemistry Spirocyclic Intermediate Patented Method

Optimal Application Scenarios for 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride Based on Evidence


Medicinal Chemistry for CNS-Targeting Sigma Receptor Ligands

This compound is optimally deployed as a key intermediate in the synthesis of sigma-1 and sigma-2 receptor ligands for pain management and CNS disorders. Its 2-methylated spirocyclic core is a proven scaffold for generating derivatives with low-nanomolar affinity, as demonstrated by the lead compound AD258 (KiS1R = 3.5 nM, KiS2R = 2.6 nM) [1]. The moderate LogP of 0.57 supports the design of brain-penetrant candidates [2].

Physicochemical Property Studies for CNS Drug Design

The compound serves as a model scaffold for studying the relationship between spirocyclic amine structure and key drug-like properties. Its calculated LogP of 0.57 [2] and the rigid, non-rotatable bond framework make it ideal for systematic investigations into ligand efficiency and central nervous system multiparameter optimization (CNS MPO) scores.

Organic Synthesis and Process Chemistry Development

Due to its well-documented and scalable synthesis (patent US4604401), this compound is a suitable substrate for developing new spirocyclization methodologies or for use as a robust building block in parallel synthesis. The established 11.5-gram scale with a defined melting point (168-170°C) ensures reproducibility for both academic and industrial chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.